molecular formula C14H12O2 B6320562 1-(5-methyl-2-furyl)-3-phenyl-2-propen-1-one CAS No. 148066-35-7

1-(5-methyl-2-furyl)-3-phenyl-2-propen-1-one

Cat. No.: B6320562
CAS No.: 148066-35-7
M. Wt: 212.24 g/mol
InChI Key: HAPHMXUPEVEFOQ-CMDGGOBGSA-N
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Description

1-(5-Methyl-2-furyl)-3-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is known for its unique structure, which includes a furan ring substituted with a methyl group and a phenyl ring connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-2-furyl)-3-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methyl-2-furaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-furyl)-3-phenyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.

    Medicine: Research has shown potential anti-inflammatory and anticancer activities, suggesting its use in drug development.

    Industry: It can be used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-methyl-2-furyl)-3-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    1-(2-Furyl)-3-phenyl-2-propen-1-one: Similar structure but lacks the methyl group on the furan ring.

    1-(5-Methyl-2-furyl)-3-(4-methoxyphenyl)-2-propen-1-one: Contains a methoxy group on the phenyl ring.

    1-(5-Methyl-2-furyl)-3-(4-hydroxyphenyl)-2-propen-1-one: Contains a hydroxy group on the phenyl ring.

Uniqueness: 1-(5-Methyl-2-furyl)-3-phenyl-2-propen-1-one is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and biological activity. This structural feature can enhance its antimicrobial and anticancer properties compared to similar compounds without the methyl group .

Properties

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-7-10-14(16-11)13(15)9-8-12-5-3-2-4-6-12/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPHMXUPEVEFOQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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